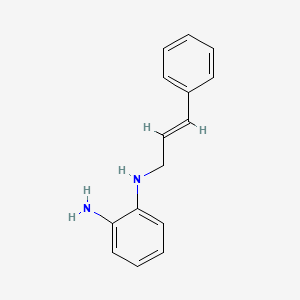
N1-Cinnamylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cinnamylbenzene-1,2-diamine is an organic compound that belongs to the class of 1,2-diamines This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of a benzene-1,2-diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cinnamylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of silyl imines and tertiary amine N-oxides, which provides a straightforward route to 1,2-diamines . Another method includes the electrocatalytic 1,2-diamination of alkenes, which offers high stereoselectivity and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available precursors. The process may include catalytic hydrogenation, C-N bond formation, and subsequent functional group modifications to achieve the desired product. The use of transition metal catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Cinnamylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, imines, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N1-Cinnamylbenzene-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-Cinnamylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . Molecular docking studies have shown that it can bind to active sites of target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Similar in structure but lacks the cinnamyl group, which may affect its reactivity and applications.
1,2-Phenylenediamine: A simpler diamine without additional substituents, commonly used in various chemical syntheses.
N1,N2-Dimethylbenzene-1,2-diamine: Contains methyl groups instead of the cinnamyl group, leading to different chemical properties and uses.
Uniqueness
N1-Cinnamylbenzene-1,2-diamine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and physical properties. This structural feature enhances its utility in specific applications, such as the synthesis of complex organic molecules and the development of bioactive compounds.
Eigenschaften
Molekularformel |
C15H16N2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-N-[(E)-3-phenylprop-2-enyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2/b9-6+ |
InChI-Schlüssel |
UJTDSOLEQLKCHP-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CNC2=CC=CC=C2N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















